molecular formula C8H16N4O3 B556446 D-Arginine, N2-acetyl- CAS No. 2389-86-8

D-Arginine, N2-acetyl-

Cat. No. B556446
CAS RN: 2389-86-8
M. Wt: 216.24 g/mol
InChI Key: SNEIUMQYRCDYCH-ZCFIWIBFSA-N
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Description

“D-Arginine, N2-acetyl-” belongs to the class of organic compounds known as n-acyl-l-alpha-amino acids . These are n-acylated alpha amino acids which have the L-configuration of the alpha-carbon atom .


Synthesis Analysis

The synthesis of “D-Arginine, N2-acetyl-” involves arginine biosynthesis and its regulation, which has been studied significantly in microbial systems . In yeasts, N-acetyl-L-glutamate kinase (NAGK) exists either alone or forming a metabolon with N-acetyl-L-glutamate synthase (NAGS), which catalyzes the first step and exists only within the metabolon .


Molecular Structure Analysis

The “D-Arginine, N2-acetyl-” molecule contains a total of 31 atoms. There are 16 Hydrogen atoms, 8 Carbon atoms, 4 Nitrogen atoms, and 3 Oxygen atoms . It also contains a total of 30 bonds, including 14 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 guanidine derivative, 2 primary amines (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

“D-Arginine, N2-acetyl-” has a molecular formula of C8H16N4O3 . The molecule contains a total of 30 bonds .

Scientific Research Applications

Arginine Metabolism in Plants

  • Scientific Field : Plant Physiology
  • Application Summary : Arginine, an amino acid with the highest nitrogen to carbon ratio, is used as a storage form of organic nitrogen in plants . Arginine synthesis in chloroplasts via ornithine is the only operational pathway to provide arginine in plants .
  • Methods of Application : The rate of arginine synthesis is tightly regulated by various feedback mechanisms in accordance with the overall nutritional status . While several steps of arginine biosynthesis still remain poorly characterized in plants, much wider attention has been paid to inter- and intracellular arginine transport as well as arginine-derived metabolites .
  • Results or Outcomes : Arginine catabolism serves to mobilize nitrogen storages, while it may be used to fine-tune development and defense mechanisms against stress .

L-Arginine Production in Engineered Escherichia Coli

  • Scientific Field : Microbial Cell Factories
  • Application Summary : L-arginine is an important amino acid with applications in diverse industrial and pharmaceutical fields . N-acetylglutamate, synthesized from L-glutamate and acetyl-CoA, is a precursor of the L-arginine biosynthetic branch in microorganisms .
  • Methods of Application : A novel approach was demonstrated by directly feeding precursor N-acetylglutamate to engineered Escherichia coli . Gene argA encoding N-acetylglutamate synthase was deleted to disable endogenous biosynthesis of N-acetylglutamate .
  • Results or Outcomes : Based on overexpression of argDGI, argCBH operons, encoding enzymes of the L-arginine biosynthetic pathway, 4 g/L L-arginine was produced in shake flask fermentation, resulting in a yield of 0.99 mol L-arginine/mol N-acetylglutamate .

Safety And Hazards

The safety data sheet for N-alpha-Acetyl-D-arginine dihydrate, a related compound, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It also provides first-aid measures and firefighting measures .

properties

IUPAC Name

(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEIUMQYRCDYCH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315051
Record name N2-Acetyl-D-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Acetyl-D-arginine

CAS RN

2389-86-8
Record name N2-Acetyl-D-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2389-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl-D-arginine
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Record name N2-Acetyl-D-arginine
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Record name N2-acetyl-D-arginine
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Record name ACETYL-D-ARGININE
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